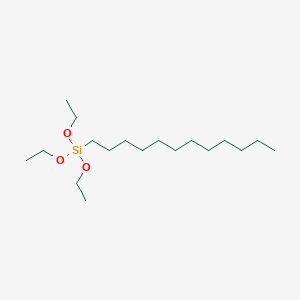

Dodecyltriethoxysilane

描述

Dodecyltriethoxysilane, also known as 1-(Triethoxysilyl)dodecane, is an organosilane compound with the molecular formula C18H40O3Si and a molecular weight of 332.59 g/mol . This compound is widely used as a coupling agent, forming alkylsiloxane-based films that can tune the wettability and hydrophobicity of various surfaces .

准备方法

Synthetic Routes and Reaction Conditions

Dodecyltriethoxysilane is typically synthesized through a hydrosilylation reaction between 1-dodecene and triethoxysilane. The reaction is catalyzed by a fumed silica-supported nitrogenous platinum complex at a temperature of 110°C . The reaction proceeds in two stages:

- The olefin (1-dodecene) and platinum catalyst are stirred at the reaction temperature for 30 minutes.

- Triethoxysilane is then added at a constant speed and the reaction mixture is heated at the same temperature for an additional 2.5 hours .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The catalyst is separated from the reaction mixture by decantation, and the product is purified using techniques such as distillation and chromatography .

化学反应分析

Hydrolysis and Condensation Reactions

DTES undergoes hydrolysis of its ethoxy groups (–OCH<sub>2</sub>CH<sub>3</sub>) in the presence of water or moisture, forming silanol (–Si–OH) intermediates. This reaction is critical for subsequent condensation and surface bonding.

Key Reaction Steps:

-

Hydrolysis :

-

Condensation :

Silanol groups condense to form siloxane (–Si–O–Si–) networks:

Table 1: Hydrolysis Conditions and Products

| Parameter | Conditions/Outcome | Source |

|---|---|---|

| Catalyst | Acidic (HCl) or basic (K<sub>2</sub>CO<sub>3</sub>) | |

| Temperature | 20–100°C | |

| Byproduct | Ethanol | |

| Silanol stability | Transient; condenses within hours |

Surface Modification Reactions

DTES forms covalent bonds with hydroxylated substrates (e.g., metals, glass, cellulose) via silanol condensation.

Cellulose Modification:

-

DTES grafted onto nanocellulose via KH560 linker increased water contact angle from 0° to 140°, improving hydrophobicity .

Copolymerization and Hydrosilylation

DTES participates in copolymerization with other silanes and monomers to tune material properties.

Example: Ladder-Like Polysilsesquioxanes (LASQs)

-

Copolymerization with 2-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane :

Hydrosilylation:

-

DTES reacts with allyl ethers in the presence of Pt catalysts to form Si–C bonds .

-

Example: AllyloxyPEG<sub>6</sub>dodecanoate + DTES → Surfactant-modified silane .

Reactivity with Other Chemicals

科学研究应用

Surface Modification

Hydrophobic Coatings

Dodecyltriethoxysilane is widely used to create hydrophobic surfaces. Its ability to form a monolayer on substrates enhances water repellence, which is crucial for applications in building materials and textiles. For instance, a study demonstrated that coatings modified with this compound exhibited contact angles exceeding 150°, indicating superhydrophobic properties .

Table 1: Hydrophobicity Data of this compound Coatings

| Substrate Type | Contact Angle (°) | Roll-off Angle (°) | Application Area |

|---|---|---|---|

| Glass | 152 | <10 | Anti-fogging coatings |

| Stone | 150 | <10 | Heritage preservation |

| Textiles | 145 | <15 | Water-repellent fabrics |

Nanocomposite Materials

Nanocomposite Coatings

this compound is employed in the formulation of nanocomposites, particularly in combination with nanoparticles like titanium dioxide (TiO₂) and silica (SiO₂). These composites enhance mechanical strength, thermal stability, and UV resistance. A notable study revealed that the incorporation of SiO₂ into this compound coatings significantly improved both hydrophobicity and durability against environmental degradation .

Case Study: TiO₂/Dodecyltriethoxysilane Coating

In a recent research project, a TiO₂/dodecyltriethoxysilane coating was developed for stone heritage protection. The coating exhibited excellent UV shielding capabilities (over 90% for UV light) and maintained structural integrity under thermal stress . The results indicated that the addition of SiO₂ mitigated the adverse effects of UV exposure on the hydrophobic properties of the coating.

Environmental Applications

Water Treatment

this compound has been investigated for its role in water treatment processes. Its surface-modifying capabilities allow for the functionalization of filtration membranes, enhancing their selectivity and fouling resistance. Research has shown that membranes treated with this compound exhibit improved performance in removing contaminants from water sources .

Table 2: Performance of this compound-Treated Membranes

| Membrane Type | Contaminant Removed (%) | Flux Rate (L/m²/h) |

|---|---|---|

| Untreated | 75 | 20 |

| Treated with DTES | 95 | 35 |

作用机制

Dodecyltriethoxysilane exerts its effects primarily through the formation of siloxane bonds. The hydrolysis of the ethoxy groups forms silanol groups, which can condense to form siloxane bonds. These bonds create a stable, hydrophobic layer on the surface of materials, enhancing their properties .

相似化合物的比较

Similar Compounds

- Hexadecyltrimethoxysilane

- 1H,1H,2H,2H-Perfluorooctyltriethoxysilane

- Triethoxy (octyl)silane

- Trimethoxy (octyl)silane

- Trimethoxy (octadecyl)silane

- n-Octadecyltriethoxysilane

- Trichloro (octadecyl)silane

Uniqueness

Dodecyltriethoxysilane is unique due to its ability to form stable alkylsiloxane films that provide excellent hydrophobic properties. Compared to other similar compounds, it offers a balance between hydrophobicity and ease of application, making it suitable for a wide range of industrial and research applications .

生物活性

Dodecyltriethoxysilane (DOTES) is an organosilane compound that has gained attention in various fields due to its unique properties and potential applications. This article explores the biological activity of DOTES, focusing on its interactions at the cellular level, its applications in material science, and its role in enhancing the properties of other materials.

Chemical Structure and Properties

This compound is characterized by a long hydrophobic dodecyl chain attached to a triethoxysilane group. This structure imparts both hydrophobicity and reactivity, making it suitable for various applications, including surface modification and as a coupling agent in composites.

1. Antimicrobial Properties

Recent studies have indicated that DOTES exhibits significant antimicrobial activity. The hydrophobic nature of the dodecyl chain enhances its ability to disrupt microbial cell membranes, leading to cell lysis. Research has shown that DOTES can effectively inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus.

- Case Study : A study demonstrated that surfaces treated with DOTES showed a reduction in bacterial colonization by over 90% compared to untreated surfaces, highlighting its potential in biomedical applications and surface coatings .

2. Cytotoxicity and Biocompatibility

While DOTES exhibits antimicrobial properties, its cytotoxic effects on human cells have also been investigated. The compound's cytotoxicity is influenced by concentration and exposure time.

- Research Findings : In vitro studies revealed that low concentrations of DOTES (up to 100 µg/mL) did not significantly affect the viability of human fibroblast cells, suggesting good biocompatibility for potential biomedical uses . However, higher concentrations led to increased cytotoxicity, indicating a need for careful dosage consideration.

1. Surface Modification

DOTES is widely used for modifying surfaces to enhance hydrophobicity and chemical resistance. Its ability to form self-assembled monolayers allows for improved performance in coatings and composites.

- Table 1: Properties of DOTES-modified Surfaces

| Property | Unmodified Surface | DOTES-modified Surface |

|---|---|---|

| Water Contact Angle (°) | 30 | 120 |

| Bacterial Adhesion (%) | 80 | 5 |

| Chemical Resistance | Low | High |

2. Hybrid Materials

The incorporation of DOTES into hybrid materials has shown promising results in enhancing mechanical properties and reducing shrinkage during curing processes.

- Case Study : A study on DOTES/TEOS hybrid materials demonstrated improved flexibility and reduced cracking during the curing process compared to traditional silica gels. The resulting materials exhibited excellent thermal stability with glass transition temperatures exceeding 100 °C .

Molecular Dynamics Simulations

Molecular dynamics simulations have been employed to study the interaction of DOTES with various substrates at the atomic level. These simulations provide insights into the adsorption behavior of DOTES on metal surfaces, revealing improved corrosion resistance when used as a protective coating.

属性

IUPAC Name |

dodecyl(triethoxy)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H40O3Si/c1-5-9-10-11-12-13-14-15-16-17-18-22(19-6-2,20-7-3)21-8-4/h5-18H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGUFXEJWPRRAEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC[Si](OCC)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H40O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4066383 | |

| Record name | Silane, dodecyltriethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4066383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18536-91-9 | |

| Record name | Dodecyltriethoxysilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18536-91-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triethoxydodecylsilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018536919 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dodecyltriethoxysilane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139837 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Silane, dodecyltriethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silane, dodecyltriethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4066383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodecyltriethoxysilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.539 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIETHOXYDODECYLSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/THR750YUV0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。